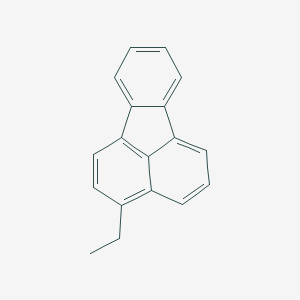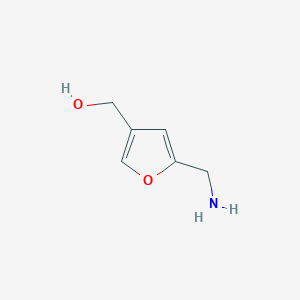
2-(Aminomethyl)-4-(hydroxymethyl)furan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Aminomethyl)-4-(hydroxymethyl)furan, also known as AMHF, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This molecule has a unique structure that makes it an excellent candidate for use in drug discovery, chemical synthesis, and other research applications.
Mechanism Of Action
The mechanism of action of 2-(Aminomethyl)-4-(hydroxymethyl)furan is not yet fully understood. However, studies have shown that this molecule can induce apoptosis in cancer cells, leading to their death. Additionally, 2-(Aminomethyl)-4-(hydroxymethyl)furan has been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes.
Biochemical And Physiological Effects
2-(Aminomethyl)-4-(hydroxymethyl)furan has been shown to have a range of biochemical and physiological effects. Studies have shown that this molecule can induce the production of reactive oxygen species (ROS) in cancer cells, leading to their death. Additionally, 2-(Aminomethyl)-4-(hydroxymethyl)furan has been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes.
Advantages And Limitations For Lab Experiments
One of the major advantages of 2-(Aminomethyl)-4-(hydroxymethyl)furan is its potent antitumor activity against various cancer cell lines. This makes it an excellent candidate for use in drug discovery and cancer therapy. Additionally, 2-(Aminomethyl)-4-(hydroxymethyl)furan has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. However, one of the limitations of 2-(Aminomethyl)-4-(hydroxymethyl)furan is its potential toxicity, which requires further investigation.
Future Directions
There are several future directions for research on 2-(Aminomethyl)-4-(hydroxymethyl)furan. One potential direction is to investigate the mechanism of action of this molecule in greater detail. This could lead to the development of new cancer therapies and antibiotics. Additionally, further research is needed to investigate the potential toxicity of 2-(Aminomethyl)-4-(hydroxymethyl)furan and its effects on human health. Finally, researchers could investigate the potential use of 2-(Aminomethyl)-4-(hydroxymethyl)furan in other fields, such as chemical synthesis and materials science.
Conclusion:
In conclusion, 2-(Aminomethyl)-4-(hydroxymethyl)furan is a promising molecule that has gained significant attention in the scientific community due to its potential applications in drug discovery, chemical synthesis, and other research fields. This molecule has a unique structure that makes it an excellent candidate for use in various applications, and further research is needed to fully understand its potential.
Synthesis Methods
The synthesis of 2-(Aminomethyl)-4-(hydroxymethyl)furan can be achieved through a multistep process involving the reaction of furfural with formaldehyde and ammonium chloride. This process results in the formation of 2-(Aminomethyl)-4-(hydroxymethyl)furan in high yield and purity. The synthesis of 2-(Aminomethyl)-4-(hydroxymethyl)furan can also be achieved through other methods, including the use of enzymes and other catalysts.
Scientific Research Applications
2-(Aminomethyl)-4-(hydroxymethyl)furan has been extensively studied for its potential applications in various fields of science. One of the most promising applications of 2-(Aminomethyl)-4-(hydroxymethyl)furan is in drug discovery. This molecule has been shown to have potent antitumor activity against various cancer cell lines, making it a potential candidate for the development of new cancer therapies. Additionally, 2-(Aminomethyl)-4-(hydroxymethyl)furan has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
properties
CAS RN |
114582-77-3 |
|---|---|
Product Name |
2-(Aminomethyl)-4-(hydroxymethyl)furan |
Molecular Formula |
C6H9NO2 |
Molecular Weight |
127.14 g/mol |
IUPAC Name |
[5-(aminomethyl)furan-3-yl]methanol |
InChI |
InChI=1S/C6H9NO2/c7-2-6-1-5(3-8)4-9-6/h1,4,8H,2-3,7H2 |
InChI Key |
CVWNXZIWTGVJNP-UHFFFAOYSA-N |
SMILES |
C1=C(OC=C1CO)CN |
Canonical SMILES |
C1=C(OC=C1CO)CN |
synonyms |
2-(aminomethyl)-4-(hydroxymethyl)furan AMHMF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



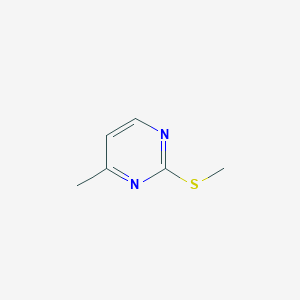
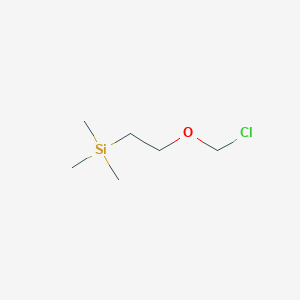
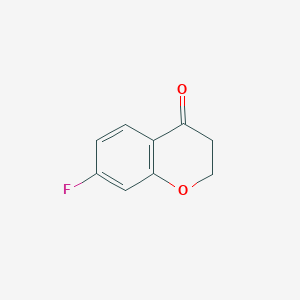
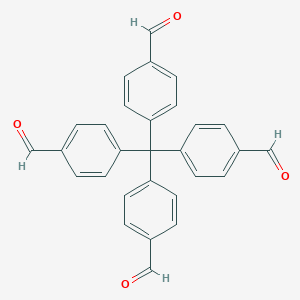
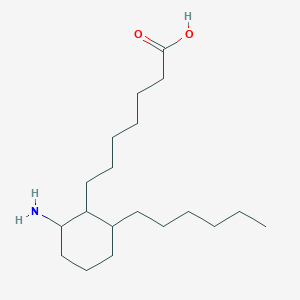

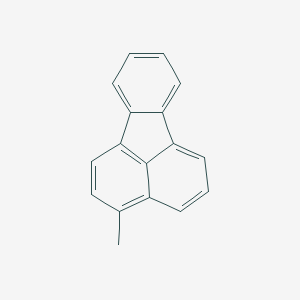
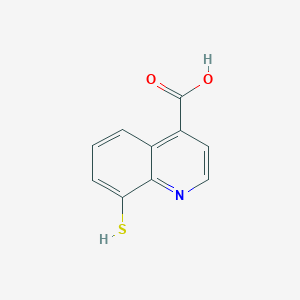
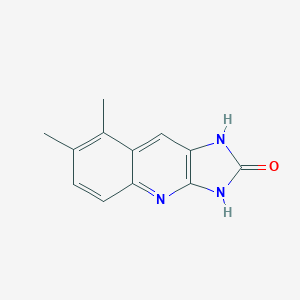
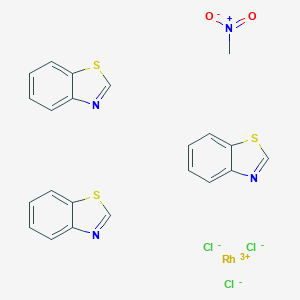
![3-[5-cyano-1-(4-fluorophenyl)-3H-2-benzofuran-1-yl]-N,N-dimethylpropan-1-amine oxide;hydrochloride](/img/structure/B47730.png)


